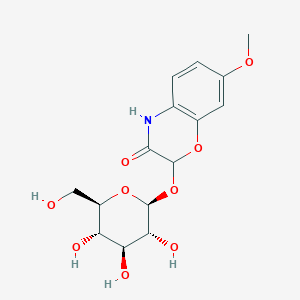
HMBOA D-glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
HMBOA D-glucoside is synthesized by the glucosylation of DIBOA (2,4-dihydroxy-1,4(2H)-benzoxazin-3-one) at the 2-position . The glucosylation process involves the use of UDP-glucosyltransferases, specifically BX8 and BX9, which catalyze the transfer of a glucose moiety to DIBOA . The resulting glucoside is then further modified by hydroxylation at the C-7 position, catalyzed by the enzyme BX6 .
Industrial Production Methods
Industrial production of this compound typically involves the extraction and purification of the compound from plant tissues. The process includes the cultivation of plants rich in benzoxazinoids, followed by the extraction of the glucosides using solvents such as methanol or ethanol. The extracted compounds are then purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate this compound .
Análisis De Reacciones Químicas
Types of Reactions
HMBOA D-glucoside undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of this compound results in the release of the aglycone HMBOA (2-hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine) and glucose . Oxidation reactions can further modify the aglycone, leading to the formation of various oxidation products.
Common Reagents and Conditions
Common reagents used in the hydrolysis of this compound include acids or enzymes such as β-glucosidase. Oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Major Products Formed
The major products formed from the hydrolysis of this compound are HMBOA and glucose . Oxidation of HMBOA can lead to the formation of various oxidation products, depending on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
HMBOA D-glucoside has several scientific research applications across various fields:
Mecanismo De Acción
HMBOA D-glucoside exerts its effects primarily through its role in plant defense. When plant tissues are damaged, this compound is hydrolyzed to release HMBOA and glucose . HMBOA then acts as an allelochemical, inhibiting the growth of neighboring plants and providing a competitive advantage to the producing plant . The molecular targets and pathways involved in this process include the inhibition of root growth and disruption of cellular processes in competing plants.
Comparación Con Compuestos Similares
Compared to these similar compounds, HMBOA D-glucoside is unique due to its specific glucosylation pattern and the presence of a methoxy group at the C-7 position . This structural uniqueness contributes to its distinct biological activities and roles in plant defense.
List of Similar Compounds
- DIBOA D-glucoside (2,4-dihydroxy-1,4(2H)-benzoxazin-3-one β-D-glucopyranoside)
- DIMBOA D-glucoside (2,4-dihydroxy-7-methoxy-1,4(2H)-benzoxazin-3-one β-D-glucopyranoside)
- HBOA (2-hydroxy-2H-1,4-benzoxazin-3(4H)-one)
Propiedades
Número CAS |
17622-26-3 |
|---|---|
Fórmula molecular |
C15H19NO9 |
Peso molecular |
357.31 g/mol |
Nombre IUPAC |
7-methoxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C15H19NO9/c1-22-6-2-3-7-8(4-6)23-15(13(21)16-7)25-14-12(20)11(19)10(18)9(5-17)24-14/h2-4,9-12,14-15,17-20H,5H2,1H3,(H,16,21) |
Clave InChI |
PMBZSEOAOIYRMW-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)NC(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O |
SMILES isomérico |
COC1=CC2=C(C=C1)NC(=O)C(O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES canónico |
COC1=CC2=C(C=C1)NC(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O |
melting_point |
250 - 251 °C |
Descripción física |
Solid |
Sinónimos |
2-O-glucosyl-7-methoxy-1,4(2H)-benzoxazin-3-one |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















